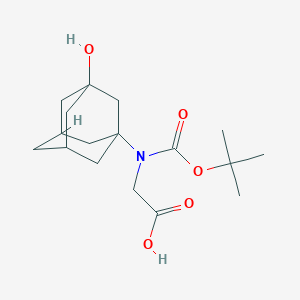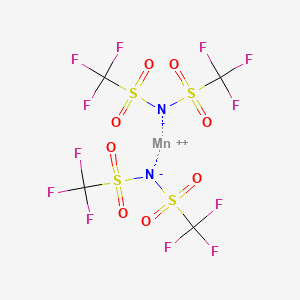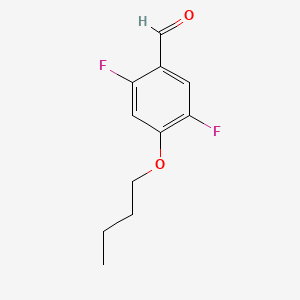
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine is a compound characterized by the presence of trifluoromethyl groups and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine typically involves the trifluoromethylation of secondary amines. One method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups and the indole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indole compounds.
Aplicaciones Científicas De Investigación
(S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (S)-2,2,2-Trifluoro-1-(5-(trifluoromethyl)-1H-indol-3-YL)ethan-1-amine involves its interaction with molecular targets through its trifluoromethyl groups and indole moiety. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(trifluoromethyl)bromobenzene
- 2,5-Bis(trifluoromethyl)bromobenzene
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
Compared to other similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C11H8F6N2 |
|---|---|
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H8F6N2/c12-10(13,14)5-1-2-8-6(3-5)7(4-19-8)9(18)11(15,16)17/h1-4,9,19H,18H2/t9-/m0/s1 |
Clave InChI |
DDGXSVHOGNIMRO-VIFPVBQESA-N |
SMILES isomérico |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)[C@@H](C(F)(F)F)N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)

![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)




